molecular formula C18H17ClO B11116506 2-Chloro-2-methyl-3,4-diphenylcyclopentanone

2-Chloro-2-methyl-3,4-diphenylcyclopentanone

Cat. No.: B11116506
M. Wt: 284.8 g/mol
InChI Key: QRBQQPHYLRNNPH-UHFFFAOYSA-N
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Description

2-Chloro-2-methyl-3,4-diphenyl-1-cyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with chlorine, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-2-methyl-3,4-diphenyl-1-cyclopentanone typically involves the reaction of cyclopentanone with appropriate chlorinating and methylating agents. One common method includes the use of thionyl chloride (SOCl₂) for chlorination and methyl iodide (CH₃I) for methylation under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where cyclopentanone is subjected to chlorination and methylation in the presence of catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols.

    Substitution: The chlorine atom in the compound can be substituted by nucleophiles in reactions such as nucleophilic substitution, using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOH in aqueous solution or NH₃ in ethanol.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentanones.

Scientific Research Applications

2-Chloro-2-methyl-3,4-diphenyl-1-cyclopentanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-chloro-2-methyl-3,4-diphenyl-1-cyclopentanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biochemical pathways and influencing physiological responses.

Comparison with Similar Compounds

  • 2-Chloro-2-methyl-1-phenyl-1-propanone
  • 2-Chloro-2-methyl-3-phenyl-1-butanone
  • 2-Chloro-2-methyl-4-phenyl-1-pentanone

Comparison: Compared to these similar compounds, 2-chloro-2-methyl-3,4-diphenyl-1-cyclopentanone is unique due to the presence of two phenyl groups attached to the cyclopentanone ring, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H17ClO

Molecular Weight

284.8 g/mol

IUPAC Name

2-chloro-2-methyl-3,4-diphenylcyclopentan-1-one

InChI

InChI=1S/C18H17ClO/c1-18(19)16(20)12-15(13-8-4-2-5-9-13)17(18)14-10-6-3-7-11-14/h2-11,15,17H,12H2,1H3

InChI Key

QRBQQPHYLRNNPH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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